molecular formula C12H22N4 B13195734 methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine

methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine

Cat. No.: B13195734
M. Wt: 222.33 g/mol
InChI Key: DTXKSRFYXPSZIY-UHFFFAOYSA-N
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Description

Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine is a tertiary amine featuring a piperidine ring substituted with a methyl group at position 1 and a 1-methylimidazole moiety at position 2. The methylamine group is attached to the C3 position of the piperidine ring via a methylene linker. This compound, often studied as a racemic mixture (rac-methyl derivative), combines three key structural elements:

  • 1-Methylimidazole: A five-membered aromatic heterocycle with two nitrogen atoms, enhancing polarity and hydrogen-bonding capacity.
  • Methylamine substituent: A simple alkylamine group that may influence solubility and pharmacokinetic properties.

The structural complexity of this compound makes it a candidate for diverse applications, including medicinal chemistry (e.g., receptor modulation) and materials science. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling strategies .

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

N-methyl-1-[1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine

InChI

InChI=1S/C12H22N4/c1-13-7-10-5-4-6-15(2)12(10)11-8-14-9-16(11)3/h8-10,12-13H,4-7H2,1-3H3

InChI Key

DTXKSRFYXPSZIY-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCN(C1C2=CN=CN2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of glyoxal and ammonia to form the imidazole core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine undergoes quaternization with alkyl halides under basic conditions. For example:

  • Methyl iodide reacts with the compound in the presence of NaHCO₃ to form quaternary ammonium salts.

  • Ethyl bromoacetate introduces ester-functionalized alkyl chains at the nitrogen center.

Reaction TypeReagent/ConditionsProductYieldReference
N-AlkylationCH₃I, NaHCO₃, THFQuaternary ammonium salt85%
N-AlkylationBrCH₂COOEt, K₂CO₃Ester-functionalized derivative78%

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides :

  • Acetyl chloride in dichloromethane yields N-acetyl derivatives.

  • Benzoyl chloride produces bulkier aromatic amides under similar conditions.

Acylating AgentSolvent/ConditionsProductYieldReference
AcClCH₂Cl₂, RTAcetylated amine90%
BzClCH₂Cl₂, 0°C → RTBenzoylated amine82%

Oxidation Reactions

The compound is susceptible to oxidation at the amine center:

  • Hydrogen peroxide in methanol oxidizes the tertiary amine to an N-oxide.

  • mCPBA (meta-chloroperbenzoic acid) provides higher selectivity for N-oxide formation.

Oxidizing AgentConditionsProductYieldReference
H₂O₂MeOH, 50°CN-Oxide75%
mCPBACHCl₃, RTN-Oxide88%

Acid-Base Reactions

The imidazole ring (pKa ~6.95) and tertiary amine (pKa ~9.7) enable pH-dependent behavior:

  • Protonation occurs at the imidazole nitrogen under acidic conditions (pH <5).

  • Deprotonation of the imidazole ring requires strong bases like NaH.

ConditionSite AffectedOutcomeReference
HCl (pH 3)Imidazole NProtonation
NaH, THFImidazole NDeprotonation

Cyclization and Coordination Chemistry

The imidazole moiety participates in metal coordination and heterocycle formation :

  • Forms stable complexes with Zn²⁺ and Cu²⁺ in aqueous ethanol.

  • Reacts with α,β-unsaturated ketones to form fused imidazo-piperidine systems.

Reaction PartnerConditionsProductReference
ZnCl₂EtOH/H₂OZn(II) complex
Chalcone derivativesDMF, 80°CTricyclic heterocycles

Catalytic Hydrogenation

While the compound itself is not hydrogenated in studies, related piperidine derivatives undergo stereoselective hydrogenation using Pd/C or Raney Ni . This suggests potential for similar reactivity in structural analogs.

Key Reactivity Trends

  • Steric Effects : Bulky substituents on the piperidine ring slow alkylation kinetics.

  • Electronic Effects : Electron-withdrawing groups on the imidazole enhance oxidation rates.

  • pH Sensitivity : Reactivity shifts dramatically between neutral and acidic conditions due to protonation equilibria.

Scientific Research Applications

Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues with Piperidine or Pyrrolidine Cores

Compound Name Structure Key Features Biological/Chemical Relevance
1-(1-Methyl-1H-pyrazol-4-yl)piperidin-3-amine Piperidine + pyrazole substituent Replaces imidazole with pyrazole; lacks methylamine group. Simpler structure with potential CNS activity due to piperidine-pyrrole synergy .
rac-1-Methyl-N-{[(3R,4R)-4-(1-Methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}cyclopropane-1-carboxamide Pyrrolidine + imidazole + cyclopropane Smaller five-membered pyrrolidine ring; includes cyclopropane-carboxamide. Enhanced rigidity and stereochemical diversity for targeted binding .
4-(3-(1H-Imidazol-4-yl)propyl)piperidine Piperidine + imidazole-propyl chain Linear propyl linker between imidazole and piperidine. Longer chain may increase flexibility but reduce metabolic stability .

Key Differentiation : The target compound’s combination of 1-methylimidazole and methylamine on a piperidine scaffold creates a compact, polar structure with balanced lipophilicity, distinguishing it from bulkier or more flexible analogs.

Heterocyclic Derivatives with Pyrazole/Imidazole Motifs

Compound Name Structure Key Features Biological/Chemical Relevance
1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine Pyrazole + imidazole-ethyl chain Ethyl linker between pyrazole and imidazole. Dual heterocycles may broaden bioactivity but increase synthetic complexity .
1-Methyl-3-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-5-amine Pyrazole + thiazole substituent Thiazole replaces imidazole; sulfur atom enhances electron density. Potential for distinct interactions with sulfur-binding enzymes .
N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine Benzimidazole + imidazole-propyl chain Larger benzimidazole system. Increased aromaticity may improve DNA intercalation properties .

Key Differentiation : The target compound avoids extended linkers (e.g., propyl/ethyl chains) and larger aromatic systems, favoring a compact, metabolically stable architecture.

Alkyl-Substituted Amine Derivatives

Compound Name Structure Key Features Biological/Chemical Relevance
{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine Dual pyrazole + branched alkyl groups Bulky isopropyl and sec-butyl substituents. High steric hindrance may limit membrane permeability .
1-Ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine Pyrazole + piperidine-carbonyl Piperidine linked via carbonyl group. Carbonyl group introduces hydrogen-bond acceptor sites .
1-Ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine Pyrazole + pyrrolidine-carbonyl Smaller pyrrolidine ring with carbonyl. Reduced ring size may alter target selectivity .

Key Differentiation: The target compound’s direct methylamine attachment (vs.

Research Findings and Implications

  • Biological Activity : Piperidine-imidazole hybrids are frequently explored for CNS targets (e.g., dopamine receptors) due to their ability to cross the blood-brain barrier . The methylamine group in the target compound may enhance binding to amine-sensitive receptors.
  • Chemical Stability : The absence of hydrolyzable groups (e.g., esters, carbonyls) in the target compound suggests superior metabolic stability compared to analogs like 1-ethyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine .
  • Synthetic Accessibility : While simpler than benzimidazole derivatives , the target compound’s stereochemical complexity (racemic form) may necessitate chiral resolution for therapeutic applications .

Biological Activity

Methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine, also known by its CAS number 1498133-26-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H22N4C_{12}H_{22}N_{4} with a molecular weight of 222.33 g/mol. Its structure features a piperidine ring substituted with an imidazole moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing imidazole and piperidine structures often exhibit diverse pharmacological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The imidazole ring is particularly noted for its ability to disrupt microbial cell membranes.
  • Anticancer Properties : Some derivatives of imidazole-piperidine compounds have been investigated for their anticancer activity. They may act as inhibitors of specific protein kinases involved in cancer progression, thereby hindering tumor growth.
  • Neuropharmacological Effects : The structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Research has indicated that such compounds may modulate neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical in metabolic pathways, impacting cellular processes.
  • Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmission.
  • Cell Signaling Pathways : The compound could affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInhibition of tumor cell proliferation
NeuropharmacologicalModulation of serotonin receptors

Case Study 1: Antimicrobial Testing

In a recent study, this compound was tested against various bacterial strains using the microplate Alamar Blue assay. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Case Study 2: Anticancer Activity

Another research effort evaluated the compound's effects on human cancer cell lines. The study found that it effectively inhibited cell growth in specific lines associated with breast and lung cancer, suggesting potential as a chemotherapeutic agent.

Q & A

Q. What advanced techniques validate target engagement in cellular models?

  • Methodological Answer : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells. Combine with siRNA knockdowns (e.g., uPAR-targeted compounds validated via CRISPR-Cas9 screens) .

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